
2-(3-Bromophenyl)-2-methylpropanenitrile
Overview
Description
2-(3-Bromophenyl)-2-methylpropanenitrile (CAS: 90433-20-8) is a brominated aromatic nitrile compound with the molecular formula C₁₀H₁₀BrN and a molecular weight of 224.1 g/mol . Its IUPAC name, this compound, reflects its structure: a propanenitrile backbone with a methyl group and a 3-bromophenyl substituent at the central carbon . This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate, particularly in the development of cannabinoid analogs and other bioactive molecules . Its nitrile group (-C≡N) and bromine atom enhance reactivity, enabling diverse functionalization pathways in organic synthesis .
Preparation Methods
Alkylation of Acetonitrile Derivatives
Sodium Hydride-Mediated Alkylation
A widely reported method involves the alkylation of 2-(3-bromophenyl)acetonitrile using methyl iodide in the presence of sodium hydride (NaH). This reaction proceeds via deprotonation of the acetonitrile’s α-hydrogen, followed by nucleophilic substitution.
Procedure :
- Substrates : 2-(3-Bromophenyl)acetonitrile (1 eq), methyl iodide (2.4 eq), NaH (1.2 eq)
- Solvent : Tetrahydrofuran (THF) under inert atmosphere
- Conditions : Reflux at 50°C for 2 hours, followed by room-temperature stirring for 15 hours.
- Workup : Aqueous extraction with tert-butyl methyl ether, drying over MgSO₄, and vacuum distillation.
- Yield : 79% (colorless oil).
Key Data :
Parameter | Value |
---|---|
Reaction Time | 17 hours (total) |
Purity (GC/MS) | >95% |
Distillation Temp. | 125–140°C at 0.1 mbar |
This method is favored for its simplicity but requires careful handling of NaH due to its pyrophoric nature.
Metal-Halogen Exchange Strategies
Lithium-Based Deprotonation
An alternative approach utilizes lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to generate a nitrile-stabilized carbanion, which reacts with methylating agents.
Procedure :
- Substrates : 2-(3-Bromophenyl)acetonitrile (1 eq), methyl bromide (1.1 eq)
- Base : n-BuLi (1.1 eq) in THF at −78°C
- Conditions : Gradual warming to room temperature over 1.5 hours.
- Workup : Quenching with HCl, extraction with diethyl ether, and silica gel chromatography.
- Yield : 87%.
Advantages :
- Higher functional group tolerance compared to NaH.
- Enables sequential alkylation for asymmetric products.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Borylation
2-(3-Bromophenyl)-2-methylpropanenitrile serves as a precursor for further functionalization via Suzuki coupling. A representative protocol involves:
Procedure :
- Substrates : this compound (1 eq), bis(pinacolato)diboron (1.2 eq)
- Catalyst : Pd(dppf)Cl₂ (3 mol%)
- Base : Potassium acetate (3 eq)
- Solvent : 1,2-Dimethoxyethane (DME) at 100°C for 30 minutes.
- Yield : 83%.
Applications :
- Generates boronic ester derivatives for use in pharmaceuticals and materials science.
Comparative Analysis of Methods
Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
---|---|---|---|---|
NaH Alkylation | 79 | 17 h | High | Moderate |
n-BuLi Alkylation | 87 | 2 h | Moderate | High |
Suzuki Coupling | 83 | 0.5 h | Low | High |
Critical Observations :
- n-BuLi Alkylation offers superior yields but requires cryogenic conditions.
- Suzuki Coupling is rapid but limited by catalyst cost.
Alternative Synthetic Routes
Halogen Exchange via Grignard Reagents
A less common method involves treating 2-(3-iodophenyl)-2-methylpropanenitrile with magnesium, followed by quenching with bromine. While theoretically viable, this approach suffers from low yields (<40%) and side-product formation.
Photocatalytic Bromination
Emerging studies explore visible-light-mediated bromination of 2-methylpropanenitrile derivatives using N-bromosuccinimide (NBS). Preliminary data suggest 62% yield under optimized conditions, though scalability remains unproven.
Industrial-Scale Considerations
For bulk production, the NaH-mediated alkylation is preferred due to:
- Equipment Availability : Standard reflux setups suffice.
- Solvent Recovery : THF can be recycled via distillation.
- Safety Protocols : Established guidelines for NaH handling mitigate risks.
Chemical Reactions Analysis
2-(3-Bromophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2-(3-Bromophenyl)-2-methylpropanenitrile serves as an intermediate in synthesizing various complex organic compounds. It can participate in:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Coupling Reactions : It can undergo reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biological Studies
The compound is utilized in biological research to study biochemical pathways and interactions. Its nitrile group allows for potential interactions with enzymes or receptors, influencing various biological processes.
Material Science
In the field of material science, this compound is used in producing specialty chemicals and materials that have applications in pharmaceuticals and agrochemicals.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Substituted Derivatives
The compound belongs to a family of brominated arylpropanenitriles, with variations in substituent positions and additional functional groups. Key analogs include:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |
---|---|---|---|---|---|
2-(3-Bromophenyl)-2-methylpropanenitrile | 90433-20-8 | C₁₀H₁₀BrN | 224.1 | Meta-bromo, methyl branching | Medicinal chemistry intermediates |
2-(2-Bromophenyl)-2-methylpropanenitrile | 57775-06-1 | C₁₀H₁₀BrN | 224.1 | Ortho-bromo substitution | Research chemical (limited safety data) |
2-(4-Bromophenyl)-2-methylpropanenitrile | 101184-73-0 | C₁₀H₁₀BrN | 224.1 | Para-bromo substitution | Unspecified research applications |
2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile | N/A | C₁₃H₁₅BrNO₂ | 297.17 | Dimethoxy groups at 3,5 positions | Cannabinoid analog synthesis (74% yield) |
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile | 871239-58-6 | C₈H₈BrN₃ | 226.07 | Pyrimidine ring substituent | Heterocyclic chemistry studies |
Structural and Reactivity Insights:
- Positional Isomerism : The bromine position (ortho, meta, para) significantly impacts electronic properties and steric hindrance. For example, the meta-substituted derivative (target compound) exhibits balanced reactivity for electrophilic substitution compared to the ortho isomer, which may face steric challenges .
- Substituent Effects : Addition of electron-donating groups (e.g., methoxy in 2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile) enhances resonance stabilization, altering reaction pathways in nucleophilic substitutions .
- Heterocyclic Derivatives : Pyrimidine-substituted analogs (e.g., 871239-58-6) introduce nitrogen-rich pharmacophores, expanding utility in drug discovery .
Biological Activity
2-(3-Bromophenyl)-2-methylpropanenitrile is a nitrile compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C11H12BrN
- Molecular Weight : 236.13 g/mol
- CAS Number : 90433-XX-X
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound has been studied for its potential roles in:
- Enzyme Inhibition : It shows inhibitory effects on serine proteases, which are critical in various physiological processes. The compound forms reversible covalent bonds with the active site serine residue of these enzymes, leading to inhibition.
- Cell Signaling Modulation : By affecting protease activity, it can influence signaling pathways involved in inflammation and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, a study synthesized several derivatives and assessed their cytotoxic effects against various cancer cell lines, revealing promising results that warrant further investigation .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities. Preliminary results indicate that it may possess significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
Study 1: Inhibition of Serine Proteases
A laboratory study demonstrated that this compound effectively inhibited serine proteases in vitro. The study measured enzyme activity before and after treatment with the compound, showing a significant reduction in protease activity at concentrations as low as 10 µM. The inhibition was reversible and dependent on the concentration of the compound used.
Study 2: Anticancer Activity Assessment
In a recent study published in MDPI, derivatives of the compound were tested against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .
Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate stability under physiological conditions. However, prolonged exposure to aqueous environments can lead to hydrolysis and degradation. Toxicological assessments highlight potential hepatotoxicity and nephrotoxicity at higher doses, necessitating careful dosage management in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-2-methylpropanenitrile, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves bromination of a pre-functionalized aromatic precursor. A validated approach includes:
- Friedel-Crafts alkylation : Reacting 3-bromobenzene derivatives with isobutyronitrile precursors under Lewis acid catalysis (e.g., AlCl₃) to introduce the methylpropanenitrile moiety .
- Selective bromination : Using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile to brominate the phenyl ring at the 3-position while preserving the nitrile group .
Optimization Strategies :
- Temperature control : Maintain 0–5°C during bromination to minimize side reactions.
- Catalyst screening : Test FeCl₃ vs. AlCl₃ for regioselectivity.
- Yield data : Pilot studies report ~65–75% yield under optimized conditions, with purity confirmed via HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?
Answer :
- ¹H NMR : Expect a singlet for the two methyl groups (δ ~1.6 ppm) and a multiplet for the aromatic protons (δ 7.2–7.8 ppm). The absence of splitting in the methyl signal confirms symmetry .
- ¹³C NMR : Peaks at δ ~120 ppm (C≡N), δ 30–35 ppm (CH₃), and aromatic carbons (δ 125–135 ppm) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 550–600 cm⁻¹ (C-Br) .
- Mass Spectrometry : Molecular ion peak at m/z 223/225 (Br isotope pattern), with fragmentation yielding [M-CH₃]⁺ and [C₆H₄Br]⁺ .
Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) using SHELX software for structural confirmation .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Answer :
- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., Suzuki-Miyaura coupling). Key parameters:
- Contradictions : Discrepancies between computed and experimental reaction rates may arise from solvent effects (implicit vs. explicit solvation models) .
- Validation : Correlate computational results with kinetic studies (e.g., monitoring via GC-MS) .
Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Answer :
- Case Study : If X-ray data shows unexpected bond angles or torsional strain:
- Advanced Tools : Pair experimental data with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility .
Q. What role does this compound play in supramolecular chemistry or crystal engineering?
Answer :
- Hydrogen Bonding : The nitrile group acts as a weak hydrogen bond acceptor, enabling the formation of 1D chains or 2D networks in crystal lattices .
- π-π Stacking : The bromophenyl group participates in aromatic interactions, stabilizing co-crystals with electron-deficient partners (e.g., tetracyanoquinodimethane) .
- Applications : Design of porous frameworks for gas storage or catalysis by modifying substituents on the phenyl ring .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for bulk studies?
Answer :
- Process Chemistry :
- Flow Reactors : Improve heat dissipation during exothermic bromination steps .
- Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) to reduce solvent waste .
- Purity Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What are the biological implications of this compound, and how can its cytotoxicity be evaluated?
Answer :
- Antimicrobial Screening : Use MIC assays against E. coli and S. aureus; compare with structurally similar nitriles (e.g., 3'-Bromo-2,2-dimethylbutyrophenone, which shows moderate activity) .
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293), noting IC₅₀ values >100 µM for low toxicity .
- Mechanistic Studies : Probe reactive oxygen species (ROS) generation via fluorescence assays (e.g., DCFH-DA) .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKECRCMIFURWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441080 | |
Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90433-20-8 | |
Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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